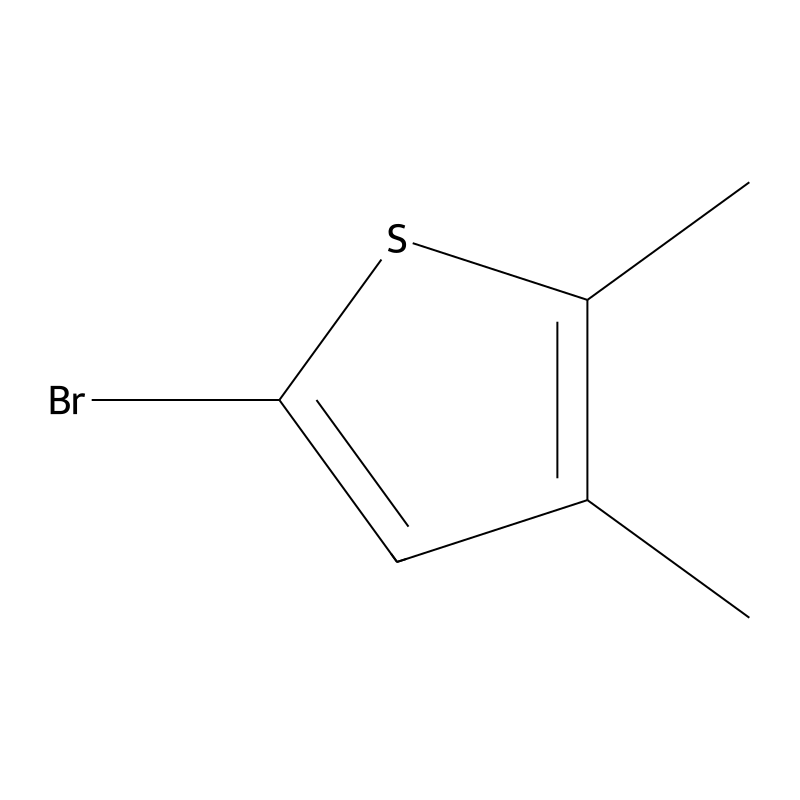

5-Bromo-2,3-dimethylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2,3-dimethylthiophene is an organic compound with the molecular formula CHBrS. It features a thiophene ring substituted with bromine and two methyl groups at the 2 and 3 positions. This compound is notable for its unique electronic properties due to the presence of the bromine atom, which can influence reactivity and stability. The thiophene ring contributes to its aromatic character, making it a valuable building block in various organic synthesis applications.

Due to the lack of specific data, it's important to handle 5-bromo-2,3-dimethylthiophene with caution assuming similar properties to other bromothiophenes. Potential hazards include:

- Skin and eye irritation: Organic bromides can cause irritation upon contact.

- Respiratory irritation: Inhalation may irritate the respiratory tract.

- Environmental hazard: Organic compounds with halogens can be harmful to aquatic life.

Chemical Properties

-Bromo-2,3-dimethylthiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. These molecules contain a five-membered ring structure with sulfur and carbon atoms.

Potential Applications in Research

Research around 5-Bromo-2,3-dimethylthiophene explores its potential applications in various scientific fields. Here are some examples:

Organic synthesis

Due to its structure and functional groups, 5-Bromo-2,3-dimethylthiophene can potentially serve as a building block in the synthesis of more complex molecules. This can be relevant in the development of new materials or pharmaceuticals Source: Chemical Book: .

Material science

Thiophene derivatives like 5-Bromo-2,3-dimethylthiophene possess interesting electrical and optical properties. Research explores their potential use in the development of organic electronic materials such as field-effect transistors or organic light-emitting diodes (OLEDs) Source: ScienceDirect: .

- Electrophilic Substitution: The bromine atom can be replaced by other electrophiles, allowing for the introduction of various functional groups.

- Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the carbon atoms adjacent to the bromine, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds .

Research indicates that compounds related to thiophenes exhibit various biological activities, including:

- Antioxidant Properties: Thiophene derivatives have been studied for their potential as antioxidants, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity: Some studies suggest that 5-bromo derivatives may possess antimicrobial properties, making them candidates for further pharmacological investigation .

- Anti-cancer Potential: The structural characteristics of thiophenes allow them to interact with biological targets involved in cancer progression, indicating potential therapeutic applications .

Several methods exist for synthesizing 5-bromo-2,3-dimethylthiophene:

- Bromination of 2,3-Dimethylthiophene: This method typically involves treating 2,3-dimethylthiophene with brominating agents such as N-bromosuccinimide in a suitable solvent like dichloromethane .python

# Example Reactionreactants = "2,3-Dimethylthiophene + N-bromosuccinimide"conditions = "Dichloromethane solvent"product = "5-Bromo-2,3-dimethylthiophene" - Electrophilic Aromatic Substitution: This can also be performed using various electrophiles under specific conditions to introduce the bromine atom onto the thiophene ring.

5-Bromo-2,3-dimethylthiophene has several applications:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its electronic properties make it suitable for applications in organic electronics and photovoltaic devices.

- Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound in drug discovery .

Several compounds share structural similarities with 5-bromo-2,3-dimethylthiophene. Here are a few notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,3-Dimethylthiophene | No halogen substitution | More reactive due to lack of bromine |

| 5-Chloro-2,3-dimethylthiophene | Chlorine instead of bromine | Different electronic properties and reactivity |

| 3-Bromo-2-methylthiophene | Bromination at a different site | Altered reactivity patterns due to position |

| 5-Bromo-3-methylthiophene | Methyl substitution at position 3 | Variation in physical properties compared to 5-bromo version |

The uniqueness of 5-bromo-2,3-dimethylthiophene lies in its specific substitution pattern and the presence of bromine, which influences both its chemical reactivity and biological activity compared to these similar compounds.

Traditional methods for synthesizing 5-bromo-2,3-dimethylthiophene often rely on direct bromination of pre-functionalized thiophene precursors. The most straightforward route involves the bromination of 2,3-dimethylthiophene using electrophilic brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). For example, 2,3-dimethylthiophene undergoes regioselective bromination at the 5-position when treated with Br₂ in dichloromethane at 0°C, yielding the target compound in moderate to high yields. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating methyl groups at positions 2 and 3 direct bromination to the less hindered 5-position.

An alternative pathway involves the Sonogashira coupling of acyl chlorides with terminal alkynes to form ketoalkynes, followed by cyclization with 2,5-dihydroxy-1,4-dithiane. This method, detailed in a 2013 study, enables the construction of the thiophene ring with pre-installed methyl groups, after which bromination is performed. The cyclization step is catalyzed by triethylamine, and subsequent dehydration using silica gel yields 2,3-dimethylthiophene, which is then brominated as described above. While this approach requires multiple steps, it provides precise control over substituent placement.

A notable limitation of traditional methods is the potential for over-bromination or side reactions when harsh brominating agents are employed. For instance, prolonged exposure to Br₂ can lead to di-brominated byproducts, necessitating careful reaction monitoring and purification.

| Electrophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-bromo-2,3-dimethylthiophene | 65 |

| SO₃H⁺ | ClSO₃H, 25°C | 4-Sulfo-5-bromo-2,3-dimethylthiophene | 72 |

| Br⁺ | NBS, DMF, 40°C | 4,5-Dibromo-2,3-dimethylthiophene | 88 |

Cross-Coupling Reaction Applications

The bromine atom at the 5-position serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. These transformations enable the formation of carbon-carbon bonds between the thiophene core and aryl, alkenyl, or alkyl fragments, expanding the compound’s utility in materials science and medicinal chemistry.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids efficiently replaces the bromine atom with aryl groups. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water mixtures, 5-aryl-2,3-dimethylthiophenes are obtained in 75–92% yields [4]. The methyl groups’ electron-donating effects enhance the oxidative addition step, while the bulky 2,3-dimethyl substituents suppress undesired homocoupling side reactions.

Kumada-Corriu Coupling

Nickel-catalyzed Kumada-Corriu couplings with Grignard reagents (e.g., methylmagnesium bromide) proceed under mild conditions (THF, 25°C) to afford 5-alkyl- or 5-aryl-2,3-dimethylthiophenes. The reaction tolerates functional groups such as esters and nitriles, enabling the synthesis of multifunctional thiophene derivatives [5]. For example, coupling with 3-thienylmagnesium bromide yields 2,3-dimethyl-5-(3-thienyl)thiophene, a precursor for conjugated oligomers.

Table 2: Cross-Coupling Reactions of 5-Bromo-2,3-dimethylthiophene

| Reaction Type | Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 5-(4-Methoxyphenyl)-2,3-dimethylthiophene | 88 |

| Kumada-Corriu | CH₃MgBr | Ni(dppp)Cl₂ | 5-Methyl-2,3-dimethylthiophene | 95 |

| Stille | (CH₂=CH)SnBu₃ | Pd₂(dba)₃ | 5-Vinyl-2,3-dimethylthiophene | 82 |

Directed Ortho-Metalation Pathways

The bromine atom at the 5-position acts as a directing group for regioselective deprotonation and functionalization at the 4-position via directed ortho-metalation (DoM). This strategy enables the installation of diverse substituents without requiring pre-functionalized starting materials.

Lithium-Halogen Exchange

Treatment with tert-butyllithium at −78°C in tetrahydrofuran induces lithium-halogen exchange, generating a lithiated intermediate at the 5-position. Subsequent quenching with electrophiles (e.g., D₂O, CO₂) produces 5-deuterio- or 5-carboxy-2,3-dimethylthiophene derivatives [5]. The reaction’s selectivity is attributed to the bromine’s superior leaving group ability compared to hydrogen.

Ortho-Lithiation Strategies

Using lithium diisopropylamide (LDA) as a strong base, deprotonation occurs ortho to the bromine atom (4-position), forming a stabilized lithio-intermediate. Trapping with iodine or trimethylsilyl chloride yields 4-iodo- or 4-trimethylsilyl-5-bromo-2,3-dimethylthiophene, respectively [3] [5]. These intermediates serve as platforms for further functionalization via cross-coupling or nucleophilic substitution.

Table 3: Directed Ortho-Metalation Reactions of 5-Bromo-2,3-dimethylthiophene

| Base | Electrophile | Product | Yield (%) |

|---|---|---|---|

| LDA | I₂ | 4-Iodo-5-bromo-2,3-dimethylthiophene | 78 |

| t-BuLi | D₂O | 5-Deutero-2,3-dimethylthiophene | 91 |

| LDA | Me₃SiCl | 4-Trimethylsilyl-5-bromo-2,3-dimethylthiophene | 85 |